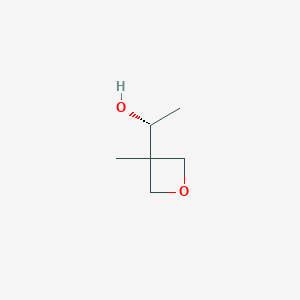

(1R)-1-(3-Methyloxetan-3-yl)ethanol

Description

Properties

IUPAC Name |

(1R)-1-(3-methyloxetan-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)6(2)3-8-4-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDIWOLRRBGYHQ-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(COC1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1(COC1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Enantioselectivity in the Synthesis of 1r 1 3 Methyloxetan 3 Yl Ethanol

Mechanisms of Chiral Induction and Diastereoselective Formation

The establishment of the desired (1R) stereocenter in 1-(3-methyloxetan-3-yl)ethanol relies on effective chiral induction, a process where a chiral entity directs the formation of a new stereocenter with a specific configuration. This can be achieved through various methods, including the use of chiral catalysts, reagents, or auxiliaries. york.ac.uk The diastereoselective formation of the target molecule often involves reactions where a new stereocenter is created in a molecule that already contains one or more stereocenters.

One common approach involves the asymmetric reduction of a prochiral ketone, 3-acetyl-3-methyloxetane. In this transformation, a chiral reducing agent or a catalyst system delivers a hydride ion to one of the two enantiotopic faces of the carbonyl group, leading to an excess of one enantiomer of the alcohol. The mechanism of chiral induction in such reactions is often rationalized by considering the steric and electronic interactions within the transition state. For instance, in a catalyst-controlled reduction, the substrate binds to the chiral catalyst in a specific orientation that minimizes steric hindrance, thereby exposing one face of the carbonyl to nucleophilic attack.

Furthermore, tandem reactions that create multiple stereocenters in a single operation are of significant interest. For example, a hydroxyl-directed epoxidation followed by intramolecular cyclization can establish the stereochemistry of both the oxetane (B1205548) ring and the alcohol substituent in a highly controlled manner. bath.ac.uk The stereochemical outcome is dictated by the facial selectivity of the epoxidation step, which is influenced by the directing effect of a nearby hydroxyl group.

Optimization of Enantiomeric Excess (ee) in Stereoselective Transformations

Achieving a high enantiomeric excess (ee) is a critical goal in the synthesis of chiral compounds like (1R)-1-(3-methyloxetan-3-yl)ethanol. Enantiomeric excess is a measure of the purity of an enantiomer in a mixture and is defined as the absolute difference between the mole fractions of the two enantiomers. Optimization of ee involves a systematic investigation of reaction parameters to maximize the formation of the desired enantiomer over the other.

Several factors can be manipulated to improve the ee in stereoselective transformations:

Catalyst and Ligand Effects: In catalytic asymmetric synthesis, the choice of the chiral catalyst and its associated ligands is paramount. For instance, in the asymmetric reduction of ketones, catalysts derived from transition metals like ruthenium, rhodium, or iridium, in combination with chiral phosphine (B1218219) ligands, are commonly employed. Fine-tuning the steric and electronic properties of the ligand can have a profound impact on the enantioselectivity of the reaction.

Solvent and Temperature: The reaction solvent can influence the stability of the transition states leading to the two enantiomers. A systematic screening of solvents with varying polarities and coordinating abilities is often necessary to identify the optimal medium. Lowering the reaction temperature generally enhances enantioselectivity by exploiting the smaller differences in activation energies between the diastereomeric transition states.

Reagent Stoichiometry and Addition Rate: The concentration and rate of addition of reagents can also affect the ee. In some cases, slow addition of a reagent can minimize side reactions or prevent the formation of less selective catalytic species.

Chiral Auxiliaries: The use of chiral auxiliaries provides a robust method for achieving high ee. wikipedia.org The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. The efficiency of the auxiliary in controlling the stereochemistry is a key determinant of the final ee.

Table 1: Illustrative Data on Enantiomeric Excess Optimization

| Catalyst/Method | Ligand/Auxiliary | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) |

| RuCl₂(p-cymene)/TsDPEN | (R,R)-TsDPEN | Isopropanol | 25 | 95 |

| Asymmetric Hydrosilylation | Chiral Salen-Co(II) | Toluene | 0 | 92 |

| Chiral Auxiliary Directed | Evans Oxazolidinone | Dichloromethane | -78 | >98 |

| Enzymatic Reduction | Ketoreductase | Buffer/Isopropanol | 30 | >99 |

This table presents hypothetical yet representative data to illustrate the impact of different synthetic parameters on enantiomeric excess.

Regioselectivity and Stereocomplementarity in Complex Oxetane Scaffold Syntheses

The synthesis of complex molecules containing the (1R)-1-(3-methyloxetan-3-yl)ethanol motif often requires careful consideration of regioselectivity and stereocomplementarity. Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of oxetane synthesis, this is particularly relevant when constructing the four-membered ring from acyclic precursors. beilstein-journals.org

For instance, in the intramolecular cyclization of a 1,3-diol derivative to form the oxetane ring, the reaction must proceed with high regioselectivity to avoid the formation of isomeric tetrahydrofuran (B95107) rings. The choice of reaction conditions, such as the base and solvent, can play a crucial role in directing the cyclization towards the desired oxetane product. beilstein-journals.org

Stereocomplementarity is a concept that describes the use of two different chiral catalysts or reagents to produce opposite enantiomers of a product from the same starting material. otka-palyazat.hu This strategy is highly valuable as it provides access to both enantiomers of a target molecule, which is often necessary for biological evaluation. In the synthesis of (1R)-1-(3-methyloxetan-3-yl)ethanol, one could envision using a catalyst with a specific chirality to produce the (1R)-enantiomer, while its enantiomeric catalyst would yield the (1S)-enantiomer. This approach enhances the versatility of a synthetic route.

The construction of more complex scaffolds incorporating the (1R)-1-(3-methyloxetan-3-yl)ethanol unit often involves multi-step sequences where both regioselectivity and stereocontrol must be maintained throughout the synthesis. For example, the coupling of a pre-formed chiral oxetane building block with another chiral fragment requires that the coupling reaction proceeds with high regioselectivity and without racemization of the existing stereocenters. nih.gov

Chiral Auxiliary-Based Approaches for Stereocenter Establishment

Chiral auxiliaries are powerful tools for establishing stereocenters with a high degree of control. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. york.ac.uk After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

In the context of synthesizing (1R)-1-(3-methyloxetan-3-yl)ethanol, a chiral auxiliary could be attached to a precursor molecule to control the addition of a methyl group or the reduction of a ketone. For example, an achiral keto-acid could be esterified with a chiral alcohol, such as (-)-8-phenylmenthol, to form a chiral ester. The subsequent addition of a methyl Grignard reagent to the ketone would then be directed by the bulky chiral auxiliary, leading to the formation of one diastereomer of the tertiary alcohol in high excess. Cleavage of the auxiliary would then afford the desired (1R)-1-(3-methyloxetan-3-yl)ethanol.

Evans oxazolidinones are another widely used class of chiral auxiliaries. rsc.org An N-acyl oxazolidinone can undergo highly diastereoselective alkylation or aldol (B89426) reactions. For the synthesis of our target molecule, one could envision a strategy where an oxetane-containing carboxylic acid is coupled to an Evans auxiliary. Subsequent stereoselective transformations at the α-position, followed by removal of the auxiliary, would establish the desired stereochemistry. The high degree of facial shielding provided by the substituent on the oxazolidinone ring is the basis for the excellent stereocontrol observed in these reactions. researchgate.net

The choice of the chiral auxiliary is critical and depends on the specific reaction being performed. Factors to consider include the efficiency of the chiral induction, the ease of attachment and removal of the auxiliary, and its cost and availability.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Feature |

| Evans Oxazolidinones | Aldol reactions, Alkylations | High diastereoselectivity due to chelation control and steric hindrance. rsc.org |

| (-)-8-Phenylmenthol | Asymmetric reductions, Ene reactions | Bulky group effectively blocks one face of a prochiral center. wikipedia.org |

| Camphorsultam | Diels-Alder reactions, Michael additions | Rigid bicyclic structure provides excellent facial shielding. |

| (S)- and (R)-Pseudoephedrine | Asymmetric alkylations | Forms a chiral amide that directs enolate alkylation. wikipedia.org |

This table provides a summary of common chiral auxiliaries and their general applications in asymmetric synthesis.

Applications of 1r 1 3 Methyloxetan 3 Yl Ethanol As a Chiral Building Block in Advanced Organic Synthesis

Integration into Heterocyclic Frameworks and Complex Molecules

The defined stereochemistry of (1R)-1-(3-Methyloxetan-3-yl)ethanol makes it an invaluable starting material for creating complex chiral molecules, particularly those containing heterocyclic scaffolds, which are prevalent in pharmaceuticals. The oxetane (B1205548) unit can be incorporated into larger structures that are explored for various therapeutic targets.

Research and patent literature disclose the integration of the 3-methyloxetane (B1582186) moiety, derived from precursors like (1R)-1-(3-Methyloxetan-3-yl)ethanol, into a variety of complex heterocyclic systems. For example, it has been incorporated into pyrido[3,4-d]pyrimidine (B3350098) derivatives, which are investigated for their biological activities. googleapis.com Similarly, the scaffold is found in complex molecules based on the 7H-pyrrolo[2,3-d]pyrimidine core. epo.org Further examples include its presence in intricate structures such as tricyclic compounds featuring a 6H-pyrrolo[2,3-e] Current time information in Bangalore, IN.nih.govrsc.orgtriazolo[4,3-a]pyrazine core, which are often developed as kinase inhibitors for therapeutic applications. google.com In these molecules, the oxetane group is typically attached to the core heterocycle, where its properties can influence the compound's binding affinity and pharmacokinetic profile.

| Core Heterocyclic Scaffold | Example of Integrated Molecule | Potential Application Area | Reference |

| Pyrido[3,4-d]pyrimidine | 6-(3-methyloxetan-3-yl)-N2-[5-(piperazin-1-yl)pyridin-2-yl]pyrido[3,4-d]pyrimidine-2,8-diamine | Therapeutic Agents | googleapis.com |

| 7H-pyrrolo[2,3-d]pyrimidine | 7-(3-methyloxetan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives | Therapeutic Agents | epo.org |

| 6H-pyrrolo[2,3-e] Current time information in Bangalore, IN.nih.govrsc.orgtriazolo[4,3-a]pyrazine | [(1S,3R,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e] Current time information in Bangalore, IN.nih.govrsc.orgtriazolo[4,3-a]pyrazin-1-yl)-cyclopentyl]-oxetan-3-yl-(3,3,3-trifluoro-propyl)-amine | Kinase Inhibitors | google.com |

Synthesis of Functionalized Oxetane Derivatives for Further Transformations

The hydroxyl group of (1R)-1-(3-Methyloxetan-3-yl)ethanol serves as a versatile handle for a wide range of chemical modifications. This allows for the synthesis of diverse functionalized oxetane derivatives, which can then be used in subsequent synthetic steps, such as coupling reactions or further elaborations.

One common transformation is the conversion of the alcohol into other functional groups. For instance, oxetane-containing alcohols can be subjected to fluorination using reagents like DAST (diethylaminosulfur trifluoride) to yield fluorooxetanes. ethz.ch This transformation is significant as the introduction of fluorine can modulate a molecule's electronic properties, lipophilicity, and metabolic stability.

Another synthetic strategy involves the esterification of the related precursor, (3-methyloxetan-3-yl)methanol. In one documented synthesis, Steglich esterification with monomethyl succinate (B1194679) was used to produce methyl[(3-methyloxetan-3-yl)methyl] succinate. acs.org This derivative can then undergo further reactions, such as a one-pot conversion to a thiomethyltetrazine, demonstrating how the initial oxetane alcohol can be elaborated into a complex functional group useful as a probe in chemical biology. acs.org These examples highlight the utility of the alcohol as a platform for accessing a variety of more complex oxetane-containing intermediates.

| Starting Material | Reagents/Conditions | Functionalized Product | Significance | Reference |

| Oxetane-3-ol derivative | DAST, CH₂Cl₂, -78 °C to -10 °C | 3-Fluorooxetane derivative | Introduction of fluorine to modulate molecular properties. | ethz.ch |

| (3-Methyloxetan-3-yl)methanol | Monomethyl succinate, Steglich esterification | Methyl[(3-methyloxetan-3-yl)methyl] succinate | Creation of an ester intermediate for further elaboration into complex probes. | acs.org |

Role in the Construction of Diverse Molecular Scaffolds and Chemical Libraries

The creation of chemical libraries containing structurally diverse molecules is a cornerstone of modern drug discovery. nih.gov Chiral building blocks like (1R)-1-(3-Methyloxetan-3-yl)ethanol are highly sought after for this purpose due to the three-dimensional complexity they introduce. The ability to both integrate the oxetane moiety into various heterocyclic cores and to functionalize its side chain allows for the systematic generation of diverse molecular scaffolds.

By using (1R)-1-(3-Methyloxetan-3-yl)ethanol as a starting point, chemists can employ combinatorial chemistry principles to build large collections of related compounds. nih.gov For example, the core oxetane structure can be attached to different aromatic or heterocyclic systems, while the alcohol functional group can be converted into a range of ethers, esters, or amines. This multi-pronged approach enables the exploration of a vast chemical space around the oxetane scaffold. Screening these libraries against biological targets can lead to the identification of hit compounds, which can then be optimized into lead candidates for drug development. The unique properties conferred by the chiral oxetane unit make these libraries particularly valuable for finding novel modulators of protein function.

Development of Novel Ligands and Catalysts Incorporating Oxetane Moieties

Beyond its use as a structural component in bioactive molecules, (1R)-1-(3-Methyloxetan-3-yl)ethanol and its derivatives are valuable for the synthesis of novel ligands and catalysts. The steric and electronic properties of the oxetane ring can influence the coordination environment of a metal center, thereby tuning the activity and selectivity of a catalyst.

Research has demonstrated the synthesis of N-heterocyclic carbene (NHC) ligands starting from 1-((3-methyloxetan-3-yl)methyl)benzimidazole, a direct derivative of the title compound's precursor. researchgate.net These benzimidazolium salts serve as pro-ligands that can be used to generate silver(I)-NHC complexes upon reaction with silver(I) oxide. The resulting silver complexes are not only stable compounds but also act as transmetalation agents to create other catalytically active species, such as palladium(II)-NHC PEPPSI-type complexes. researchgate.net These catalysts have shown efficacy in important chemical transformations, including aldehyde-amine-alkyne (A³) coupling reactions, which are used to synthesize propargylamines. researchgate.net The incorporation of the oxetane moiety into the ligand framework is a strategic choice to create novel catalytic systems with potentially unique reactivity.

| Ligand/Catalyst Type | Precursor Derived from (3-Methyloxetan-3-yl)methanol | Resulting Complex | Application | Reference |

| N-Heterocyclic Carbene (NHC) | 1-((3-Methyloxetan-3-yl)methyl)benzimidazolium salts | (RBNHCCH₂OxMe)AgX | Catalyst for carbonate formation, precursor for other catalysts. | researchgate.net |

| Palladium-NHC Complex | 1-((3-Methyloxetan-3-yl)methyl)benzimidazolium salts | Pd(NHC)-PEPPSI type complexes | Catalysis for coupling reactions. | researchgate.net |

Research on the Role of 1r 1 3 Methyloxetan 3 Yl Ethanol and Its Derivatives in Drug Discovery and Medicinal Chemistry

Utilization as a Chiral Synthon for Lead Compound Synthesis

(1R)-1-(3-Methyloxetan-3-yl)ethanol serves as a valuable chiral synthon, a stereochemically pure building block, for the creation of new lead compounds in drug discovery. aurumpharmatech.com The inherent chirality of this molecule is a critical feature, as the biological activity of many drugs is dependent on their specific three-dimensional arrangement. nih.govresearchgate.net The use of such optically active synthons from the early stages of drug design can significantly streamline the synthesis of complex chiral molecules, avoiding the need for difficult and often inefficient separation of enantiomers at later stages. aurumpharmatech.com This approach allows for the direct introduction of a specific stereocenter into a target molecule, which is essential for achieving desired pharmacological effects and reducing the potential for off-target activities. nih.govresearchgate.net

Strategic Incorporation into Pharmaceutical Intermediates

The strategic incorporation of the (1R)-1-(3-Methyloxetan-3-yl)ethanol moiety into pharmaceutical intermediates is a key tactic in drug development. dapinpharma.com Pharmaceutical intermediates are the chemical compounds that form the building blocks of the final active pharmaceutical ingredient (API). dapinpharma.com By integrating this specific oxetane-containing alcohol, medicinal chemists can introduce desirable physicochemical properties into the drug candidate early in the synthesis process. The oxetane (B1205548) ring, a four-membered ether, is known to influence properties such as solubility, metabolic stability, and cell permeability. researchgate.netdrughunter.com Therefore, its inclusion can lead to the development of drug candidates with improved pharmacokinetic profiles. drughunter.com

Impact on the Synthesis of Biologically Active Molecules and Analogs

The use of (1R)-1-(3-Methyloxetan-3-yl)ethanol and its derivatives has a significant impact on the synthesis of a variety of biologically active molecules and their analogs. ualberta.ca This chiral building block provides a versatile platform for creating diverse molecular architectures with potential therapeutic applications.

Contribution to Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. collaborativedrug.com The systematic modification of a lead compound and the subsequent evaluation of these changes help in identifying the key structural features required for potency and selectivity. nih.govesisresearch.org The use of (1R)-1-(3-Methyloxetan-3-yl)ethanol and its derivatives in SAR studies allows researchers to explore the impact of this specific chiral oxetane motif on the biological activity of a molecule. ualberta.ca By comparing the activity of analogs containing this moiety with others, chemists can deduce critical information for designing more effective drugs. edgccjournal.org

Oxetane Moieties as Bioisosteric Replacements in Drug Design

In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful strategy for optimizing drug candidates. nih.gov The oxetane ring has gained considerable attention as a bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl groups. researchgate.netacs.org This substitution can lead to significant improvements in a molecule's properties. For instance, incorporating an oxetane can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability. researchgate.netdrughunter.com These modifications are often crucial for transforming a promising lead compound into a viable drug with favorable pharmacokinetic characteristics. drughunter.com The polar nature and three-dimensional structure of the oxetane ring can also lead to improved interactions with biological targets. acs.org

Future Research Directions and Emerging Methodologies for 1r 1 3 Methyloxetan 3 Yl Ethanol

Exploration of Sustainable and Green Chemistry Routes for Production

The imperative to develop environmentally benign chemical processes has driven a shift towards sustainable and green chemistry. researchgate.net Future research into the production of (1R)-1-(3-Methyloxetan-3-yl)ethanol will increasingly focus on aligning with the twelve principles of green chemistry. carlroth.comacs.org Key areas of exploration include the use of renewable feedstocks, the development of catalytic rather than stoichiometric processes, and the selection of safer solvents. researchgate.netacs.org

Current syntheses of oxetanes often rely on petroleum-derived starting materials and may involve multi-step sequences that generate significant waste. beilstein-journals.org A forward-looking approach would involve:

Renewable Starting Materials: Investigating biosynthetic routes to key precursors. For instance, bio-based isobutylene (B52900) or its derivatives could serve as a renewable starting point for the 3-methyl-oxetane core, moving away from fossil fuels. cambridgescholars.com Similarly, the acetyl group could be derived from bio-ethanol.

Energy Efficiency: Designing processes that operate at ambient temperature and pressure to minimize energy consumption. carlroth.com

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives is a cornerstone of green chemistry. acs.org For the key reduction step to form the chiral alcohol, the development of highly efficient hydrogenation catalysts could replace traditional metal hydride reagents, improving atom economy and reducing waste streams.

Safer Solvents: The selection of solvents has a major impact on the environmental footprint of a process. nih.gov Future research will likely explore the use of green solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), or even solvent-free reaction conditions.

The goal is to create a production pathway that is not only economically viable but also minimizes environmental impact through waste prevention, high atom efficiency, and the use of renewable resources. researchgate.net

Development of Novel Enantioselective Catalytic Systems

The generation of the (1R)-chiral center is the most critical step in the synthesis of (1R)-1-(3-Methyloxetan-3-yl)ethanol. While classical resolution methods are effective, the future lies in the development of highly efficient and selective catalytic asymmetric transformations. The synthesis of chiral, nonracemic oxetanes remains a challenge, and there are significant opportunities for developing new catalytic strategies. acs.org

Emerging research directions in this area include:

Asymmetric Hydrogenation/Transfer Hydrogenation: Designing novel transition metal catalysts (e.g., based on Ruthenium, Rhodium, or Iridium) with sophisticated chiral ligands for the asymmetric reduction of the precursor ketone, 1-(3-methyloxetan-3-yl)ethan-1-one. Recent advances in catalysis have produced ruthenium complexes capable of facilitating amine synthesis from alcohols, a related transformation that showcases the power of modern catalyst design. nih.govgoogle.com

Organocatalysis: Chiral organocatalysts, such as those based on proline or chiral phosphoric acids, offer a metal-free alternative for enantioselective reductions. beilstein-journals.org These catalysts are often less sensitive to air and moisture, making them attractive for industrial applications.

Biocatalysis: The use of enzymes, such as ketoreductases (KREDs), represents a highly sustainable and selective method for generating chiral alcohols. Future work will involve screening and engineering enzymes that can accept the sterically demanding 3,3-disubstituted oxetane (B1205548) substrate with high activity and perfect enantioselectivity. The specificity of enzymes can also eliminate the need for protecting groups, further shortening synthetic routes. acs.org

The development of these catalytic systems aims to provide more direct, atom-economical, and scalable routes to enantiopure (1R)-1-(3-Methyloxetan-3-yl)ethanol, avoiding the need for chiral auxiliaries or kinetic resolutions. acs.org

| Catalytic System | Potential Advantages | Research Challenges | Relevant Precursor |

|---|---|---|---|

| Transition Metal Catalysis (e.g., Ru-BINAP) | High turnover numbers, high enantioselectivity, well-established. | Metal contamination in the final product, ligand cost, sensitivity to impurities. | 1-(3-methyloxetan-3-yl)ethan-1-one |

| Organocatalysis (e.g., Chiral Phosphoric Acids) | Metal-free, lower toxicity, operational simplicity. | Higher catalyst loading may be required, substrate scope can be limited. | 1-(3-methyloxetan-3-yl)ethan-1-one |

| Biocatalysis (e.g., Ketoreductases) | Exceptional selectivity (enantio- and regio-), mild reaction conditions (aqueous media, room temp.), biodegradable. | Enzyme stability, substrate inhibition, finding an enzyme for a non-natural substrate. | 1-(3-methyloxetan-3-yl)ethan-1-one |

Advanced Derivatization for Expanded Synthetic Utility in Materials Science

The unique combination of a chiral hydroxyl group and a polar, stable oxetane ring makes (1R)-1-(3-Methyloxetan-3-yl)ethanol an intriguing building block for materials science. researchgate.net The hydroxyl group serves as a versatile handle for derivatization, allowing the molecule to be incorporated into larger structures. nih.gov

Future research will focus on leveraging these features to create novel materials:

Polymer Chemistry: The molecule can be used as a chiral monomer or initiator. One study has already demonstrated the use of (3-methyloxetan-3-yl)ethanol in a transesterification reaction to create a bis(oxetane) functionalized chain-transfer agent for ring-opening metathesis polymerization (ROMP). mdpi.com Further exploration could involve synthesizing chiral polyesters or polyurethanes, where the oxetane moiety can influence polymer properties such as polarity, thermal stability, and chain packing.

Liquid Crystals: The rigid, polar structure of the oxetane ring combined with the chirality of the alcohol could be exploited in the design of new chiral dopants for liquid crystal displays. These dopants are crucial for inducing the helical twisting in nematic phases required for device operation.

Functional Solvents and Additives: Derivatization of the alcohol can lead to novel chiral solvents or additives for asymmetric synthesis. For example, a bisoxetanyl sulfoxide (B87167) has been developed as a substitute for DMSO. A chiral analogue derived from (1R)-1-(3-Methyloxetan-3-yl)ethanol could function as a chiral solvating agent for NMR analysis or as an additive to influence the stereochemical outcome of a reaction.

| Derivatization Reaction | Resulting Functional Group | Potential Application | Anticipated Property Influence |

|---|---|---|---|

| Esterification (e.g., with acrylic acid) | Acrylate | Chiral monomer for radical polymerization | Introduces chirality into the polymer backbone, modifies polarity and solubility. |

| Etherification (e.g., with a mesogenic unit) | Ether | Component of a chiral liquid crystal | Induces helical twisting power, modifies phase behavior. |

| Conversion to Isocyanate | Isocyanate | Monomer for polyurethane synthesis | Enhances thermal stability and hydrogen bonding capabilities of the polymer. |

| Reaction with Phosgene | Chloroformate | Intermediate for chiral derivatizing agent | Creates a reactive handle for attaching the chiral motif to other molecules. |

Strategic Design of Next-Generation Oxetane-Containing Chiral Building Blocks

While (1R)-1-(3-Methyloxetan-3-yl)ethanol is a valuable building block, the constraints of currently available oxetane structures limit their full potential, particularly in medicinal chemistry. acs.orgnih.gov Future research will involve the strategic design of next-generation analogues to expand the available chemical space. researchgate.net The design of these new building blocks will focus on systematically modifying the core structure to fine-tune its physicochemical properties. mdpi.com

Key design strategies for next-generation building blocks include:

Substitution at the Oxetane Ring: Replacing the methyl group at the C3 position with other functional groups (e.g., ethyl, trifluoromethyl, cyclopropyl, or small polar groups) would allow for precise control over lipophilicity, polarity, and steric bulk. This would generate a library of building blocks to probe structure-activity relationships in drug discovery programs.

Modification of the Side Chain: Altering the length or functionality of the 1-hydroxyethyl side chain could provide additional vectors for derivatization or interaction with biological targets. For example, homologation to a 1-hydroxypropyl chain or introduction of a fluorine atom could significantly impact metabolic stability and binding affinity.

Introduction of Additional Heteroatoms: Replacing the side-chain carbon atoms with nitrogen or oxygen could lead to novel amino alcohols or ethers with different hydrogen bonding capacities and conformational preferences.

Diastereomeric Analogues: Synthesizing diastereomers, such as (1R)-1-((2R)-2-methyloxetan-3-yl)ethanol, would introduce additional stereochemical complexity, providing tools to explore more intricate three-dimensional binding pockets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R)-1-(3-Methyloxetan-3-yl)ethanol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or hydrogenation of acetylenic precursors. For example, propargyl alcohols may undergo 1,2-migration in the presence of ruthenium vinyl carbene catalysts . Optimization includes controlling temperature (e.g., reflux with HBr for bromination ) and using chiral auxiliaries to enhance enantiomeric excess. Purification via silica gel chromatography with solvents like CHCl3/ethyl acetate (10:1) is recommended .

Q. How can researchers confirm the structural identity and enantiomeric purity of (1R)-1-(3-Methyloxetan-3-yl)ethanol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) analysis is critical for structural confirmation, particularly ¹H and ¹³C NMR to verify the oxetane ring and stereochemistry . Chiral HPLC or GC with cyclodextrin-based columns can assess enantiomeric purity . Polarimetry may also quantify optical rotation .

Q. What stability challenges does this compound face under varying storage conditions?

- Methodological Answer : The oxetane ring is sensitive to acidic or oxidative conditions. Stability studies should include stress testing (e.g., 40°C/75% relative humidity for 4 weeks) . Use inert atmospheres (N₂/Ar) for long-term storage, and monitor degradation via HPLC-MS to detect ring-opening products .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of (1R)-1-(3-Methyloxetan-3-yl)ethanol with high stereocontrol?

- Methodological Answer : Asymmetric catalysis using palladium nanoparticles with chiral ligands (e.g., BINAP) can achieve >90% enantiomeric excess in hydrogenation reactions . Alternatively, enzymatic resolution with lipases or esterases may separate racemic mixtures .

Q. How can researchers investigate the reaction mechanisms involving this compound, such as ring-opening or functionalization?

- Methodological Answer : Isotopic labeling (e.g., deuterium at the oxetane oxygen) combined with kinetic isotope effect (KIE) studies can elucidate mechanistic pathways . Computational modeling (DFT or MD simulations) predicts transition states and intermediates .

Q. What analytical methods resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?

- Methodological Answer : Cross-validate data using orthogonal techniques:

- Solubility : Use shake-flask method vs. nephelometry .

- logP : Compare experimental (HPLC retention time) vs. computational (ClogP) values .

- Replicate studies under standardized conditions (ICH guidelines) to minimize variability .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity of derivatives?

- Methodological Answer : Synthesize analogs via substituent modification (e.g., alkylation at the oxetane methyl group ). Test in vitro bioactivity (e.g., antimicrobial assays ). Use QSAR models to correlate structural features with activity .

Q. What role does this compound play in drug discovery, particularly in prodrug design or targeting specific enzymes?

- Methodological Answer : The oxetane moiety enhances metabolic stability and solubility. It can serve as a prodrug carrier via pH-sensitive ring-opening . For enzyme targeting, conduct molecular docking studies with crystallographic data of target proteins (e.g., kinases ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.